molecular formula C7H2F3NS B049917 2,3,4-Trifluorophenyl isothiocyanate CAS No. 119474-40-7

2,3,4-Trifluorophenyl isothiocyanate

Cat. No. B049917
M. Wt: 189.16 g/mol
InChI Key: KTNHZGZWGZUKGE-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenyl isothiocyanate is a chemical compound with the linear formula F3C6H2NCS . It has a molecular weight of 189.16 . The compound is used in various areas of research .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluorophenyl isothiocyanate consists of a benzene ring with three fluorine atoms and an isothiocyanate group attached . The InChI string is InChI=1S/C7H2F3NS/c8-4-1-2-5 (11-3-12)7 (10)6 (4)9/h1-2H .


Physical And Chemical Properties Analysis

2,3,4-Trifluorophenyl isothiocyanate has a refractive index of 1.577, a boiling point of 210-213 °C, and a density of 1.43 g/mL at 25 °C . Its exact mass and monoisotopic mass are 188.98600473 g/mol .

Scientific Research Applications

  • Antipathogenic Activity : Thiourea derivatives, including ones with 2,3,4-trifluorophenyl, have been synthesized and tested for their interaction with bacterial cells, particularly Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrate significant antipathogenic activity, suggesting potential for development as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : A study explored the rapid and efficient synthesis of these compounds in water using isothiocyanates. These structurally and pharmaceutically interesting compounds were synthesized with high efficiency, pointing to potential applications in pharmaceutical chemistry (Zhang, Jia, Wang, & Fan, 2011).

  • Catalytic Potential in Hydroboration Reactions : The use of tris(3,4,5-trifluorophenyl)borane, a related compound, has been studied for catalytic activity in hydroboration reactions of unsaturated substrates. This study highlights the enhanced yields of hydroboration reactions under microwave irradiation, suggesting the potential of such compounds in catalytic applications (Carden, Gierlichs, Wass, Browne, & Melen, 2019).

  • Analysis of Biogenic Amines : 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used in the derivatization of histamine, tyramine, tryptamine, and 2-phenylethylamine, facilitating their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This reagent simplifies the analysis process and is useful in beverage analysis (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

  • Monosaccharide Isothiocyanates and Thiocyanates : A study on monosaccharide isothiocyanates, which includes derivatives like 2,3,4-trifluorophenyl isothiocyanate, discusses their synthesis, chemistry, and applications in preparing nitrogen and sulfur heterocycles, important in various chemical syntheses (Witczak, 1986).

properties

IUPAC Name

1,2,3-trifluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHZGZWGZUKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375352
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorophenyl isothiocyanate

CAS RN

119474-40-7
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenyl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reference Example 1 Thiophosgene (1.4 g) was dissolved in 25 ml of ether, 2.0 g of triethylamine was added thereto with ice cooling and stirring (at not higher than 20° C.), then a mixture of 1.4 g of 2,3,4-trifluoroaniline and 3 ml of ether was gradually dropped thereinto at the same temperature, and the mixture was stirred for one hour at the same temperature. Then it was filtered off, the filtrate was concentrated, the residue was extracted with n-hexane, insoluble matters were removed by filtration, the resulting hexane-soluble matters were subjected to a silica gel column chromatography (Wacogel C-200 in the amount of 15 g) and eluted with n-hexane to give 1.39 g of 2,3,4-trifluorophenyl isothiocyanate.
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Synthesis routes and methods IV

Procedure details

Triethylammonium N-(2,3,4-trifluorophenyl)dithiocarbamate (92.0 g) and triethylamine (31.5 g) were added to chloroform (360 ml) and thereto ethyl chlorocarbonate (33.8 g) was added dropwise at 2°-6° C. with stirring over a period of 1 hour. The mixture was stirred for 10 minutes and washed with 3N hydrochloric acid and then with water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica-gel column chromatography (Silica gel 60, 230-400 mesh, made by Merck Co., 220 g, eluent: hexane) under medium pressure, followed by distillation under reduced pressure to give the title compound (42.0 g) as colorless liquid, b.p.: 96°-97° C./17 mmHg.
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Synthesis routes and methods V

Procedure details

That is, first 2,3,4-trifluoroaniline (V) is reacted with carbon disulfide in the presence of triethylamine to produce triethylammonium N-(2,3,4-trifluorophenyl)dithiocarbamate (VI). Then the compound (VI) is reacted with ethyl chloroformate in an organic solvent such as chloroform or methylene chloride in the presence of triethylamine to give 2,3,4-trifluorophenylisothiocyanate (VII). The compound (VII) is then reacted with di(lower alkyl) malonate sodium salt, which is prepared from di(lower alkyl) malonate and sodium hydride, in an organic solvent such as tetrahydrofuran or dioxane to give di(lower alkyl) [(2,3,4-trifluoroanilino)(mercapto)methylene]malonate sodium salt (VIII). The compound (VIII) is then reacted with 1-acetoxy-3-halogenoacetone in an organic solvent such as N,N-dimethylformamide, dimethylsulfoxide or acetonitrile to give di(lower alkyl) [(2,3,4-trifluoroanilino)(3-acetoxy-2-oxopropylthio)methylene]malonate (IX). The compound (IX) is then reacted with sulfuric acid to give di(lower alkyl) [3-(2,3,4-trifluorophenyl)-4-hydroxymethyl-2-thiazolidene]malonate (X). The compound (X) is then reacted with sodium hydride in an organic solvent such as dioxane, tetrahydrofuran or N,N-dimethylformamide to give di(lower alkyl) (6,7-difluoro-1H,4H-thiazolo[4,3-c][1,4]benzoxazin-1-ylidene)malonate (XI).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Jinbo, H Kondo, Y Inoue, M Taguchi… - Journal of medicinal …, 1993 - ACS Publications
A series of novel tetracyclic pyridone carboxylic acids replacing the 10-position oxygen atomof 9, l-(epoxymethano)-7-fluoro-8-(4-methyl-l-piperazinyl)-5-oxo-5/f-thiazolo [3, 2-a] …
Number of citations: 36 pubs.acs.org
JR Brown, EJ North, JG Hurdle, C Morisseau… - Bioorganic & medicinal …, 2011 - Elsevier
The treatment of tuberculosis is becoming more difficult due to the ever increasing prevalence of drug resistance. Thus, it is imperative that novel anti-tuberculosis agents, with unique …
Number of citations: 132 www.sciencedirect.com
Z Li, X Qian, G Song, Z Li - Journal of Fluorine Chemistry, 2001 - Elsevier
A series of fluorine-containing N,N′-diphenylcarbamimidothioates 6a-i have been synthesized by treatment of the corresponding arylamine with the aryl isothiocyanate in ethanol at …
Number of citations: 6 www.sciencedirect.com
JR Brown - 2010 - search.proquest.com
There is an ever increasing need to develop new antimicrobial agents with novel mechanisms of action. These new agents will help to combat the steady rise of antibiotic-resistant …
Number of citations: 1 search.proquest.com

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